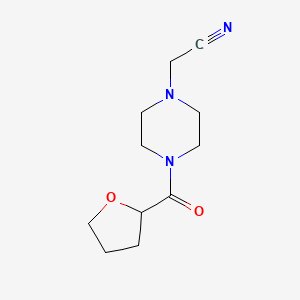
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is a complex organic compound that features both phosphanyl and silyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phosphanyl and silyl groups. Common reagents used in these reactions include tert-butylphosphine and triethylsilane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the silyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles like bromine or iodine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions on the pyrrole ring could introduce various functional groups.
科学研究应用
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism by which 2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, while the silyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
2-(Di-tert-butylphosphanyl)phenyl derivatives: These compounds share the phosphanyl group but lack the silyl group.
1-(2-(triethylsilyl)phenyl)-1H-pyrrole derivatives: These compounds share the silyl group but lack the phosphanyl group.
Uniqueness
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is unique due to the presence of both phosphanyl and silyl groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields of research and industry.
属性
分子式 |
C24H40NPSi |
|---|---|
分子量 |
401.6 g/mol |
IUPAC 名称 |
ditert-butyl-[1-(2-triethylsilylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C24H40NPSi/c1-10-27(11-2,12-3)21-17-14-13-16-20(21)25-19-15-18-22(25)26(23(4,5)6)24(7,8)9/h13-19H,10-12H2,1-9H3 |
InChI 键 |
SYBCCPWNSWARKO-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1N2C=CC=C2P(C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



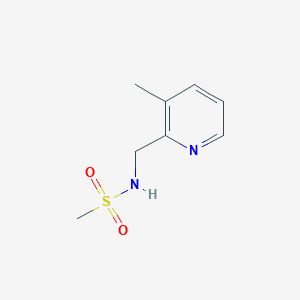

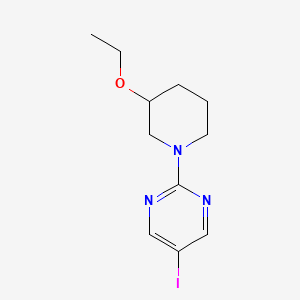

![2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine](/img/structure/B14912768.png)


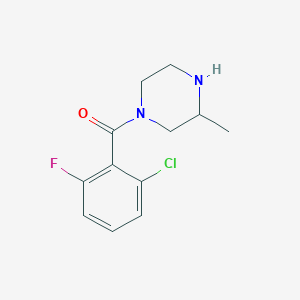
![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
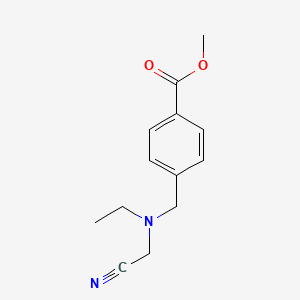
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14912797.png)
